Medrogestone (6,17-dimethylpregna-4,6-diene-3,20-dione) is a synthetic, orally active progestational agent []. Classified as a steroidal progestin, it exhibits a spectrum of biological activity similar to that of the naturally occurring hormone, progesterone []. Its primary role in scientific research stems from its interaction with steroid receptors, particularly the progesterone receptor, and its effects on hormonal pathways.
Medrogestone belongs to the class of compounds known as steroids, specifically within the category of progestogens. It is derived from progesterone, featuring specific structural modifications that enhance its pharmacological properties. The compound was first described in the early 1960s and has been marketed since at least 1966 for clinical use .
The synthesis of medrogestone can be achieved through several methods, with one notable approach involving the heterogeneously catalyzed isomerization of 17α-methyl-6-methylenepregn-4-ene-3,20-dione. This method allows for large-scale production, typically in quantities ranging from 25 to 60 kg .
Medrogestone has a molecular formula of and a molecular weight of approximately 340.5 g/mol. The structure features:
The compound's stereochemistry plays a crucial role in its biological activity. The positioning of double bonds and methyl groups contributes to its binding affinity for the progesterone receptor .
Medrogestone undergoes various chemical reactions that are significant for its functional applications:
These reactions are essential for synthesizing derivatives that may enhance therapeutic efficacy or reduce side effects.
Medrogestone functions primarily through its action on the progesterone receptor:
This mechanism underlies its therapeutic roles in managing conditions influenced by progesterone levels.
Medrogestone exhibits several notable physical and chemical properties:
These properties are crucial for formulating effective pharmaceutical preparations.
Medrogestone has a range of scientific and clinical applications:
The versatility of medrogestone makes it a valuable compound in both clinical settings and research environments.
Medrogestone (IUPAC name: (8R,9S,10R,13S,14S,17S)-17-acetyl-6,10,13,17-tetramethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one) is systematically designated as 6,17α-dimethyl-6-dehydroprogesterone or 6,17α-dimethyl-4,6-pregnadiene-3,20-dione [1] [6]. Marketed under brand names including Colprone and Prothil, it carries research codes AY-62022 and R-13615, reflecting its development history [1] [3].
First synthesized in 1963 by Ayerst Research Laboratories, medrogestone emerged during a period of intensive steroid research aimed at developing orally active progestins [1] [3] [6]. It received initial regulatory approval in 1966 and was introduced clinically in 1969, primarily in European and South American markets [1] [3]. Unlike many contemporary progestins developed for contraceptive applications, medrogestone was initially investigated for gynecological disorders and hormone replacement therapy, reflecting distinct therapeutic goals in its development pathway [1] [7].
Medrogestone belongs to the chemical class of pregnane derivatives (C-21 steroids), specifically categorized as a progesterone derivative rather than a 17α-hydroxyprogesterone derivative due to its C17α methyl group instead of an acetoxy group [1] [4]. This structural distinction is pharmacologically significant, as it confers different receptor binding and metabolic properties compared to medroxyprogesterone acetate or megestrol acetate [1] [9].
Table 1: Structural Classification of Medrogestone Within Synthetic Progestogens
Classification Tier | Medrogestone Category | Representative Comparators |
---|---|---|
Parent compound | Progesterone derivative | Progesterone, Dydrogesterone |
Subclass | 6-Methylated pregnadiene | Megestrol acetate |
C17 substitution | 17α-Methyl group | — |
Double bond position | Δ4,6 | Chlormadinone acetate |
The molecular structure features three critical modifications from native progesterone:
These modifications confer resistance to hepatic first-pass metabolism while preserving high affinity for the progesterone receptor [1] [2]. The C17α methyl group is particularly notable, as it distinguishes medrogestone from most other synthetic progestins which typically feature oxygen-containing functional groups (hydroxy or acetoxy) at this position [1] [4] [8]. This structural feature contributes to its unique pharmacokinetic profile, including near-complete oral bioavailability [1] [3].
Medrogestone emerged during a transformative period in endocrine pharmacology when researchers were systematically exploring structure-activity relationships (SAR) of steroid hormones. Its development reflected the strategy of modifying the progesterone nucleus to enhance oral bioavailability while retaining receptor specificity [2] [7]. Unlike 19-nortestosterone derivatives (e.g., norethindrone) that dominated contraceptive development, progesterone derivatives like medrogestone offered a different pharmacological profile with potentially fewer androgenic effects [4] [8].
Pharmacologically, medrogestone is characterized as a "pure" progestogen with selective progesterone receptor (PR) agonism [1] [6]. Binding studies indicate negligible affinity for estrogen receptors (ER), glucocorticoid receptors (GR), or mineralocorticoid receptors (MR), though weak anti-androgenic activity has been observed at supraphysiological concentrations [1] [6] [10]. This receptor selectivity profile represented an important step toward developing tissue-selective progestins:
Table 2: Receptor Binding Profile of Medrogestone Compared to Reference Progestogens
Steroid Receptor | Medrogestone | Progesterone | Medroxyprogesterone Acetate | Norethisterone |
---|---|---|---|---|
Progesterone receptor | +++ (Agonist) | +++ (Agonist) | +++ (Agonist) | ++ (Agonist) |
Androgen receptor | - (Weak antagonist) | - | - | + (Agonist) |
Estrogen receptor | - | - | - | - |
Glucocorticoid receptor | - | + | + | - |
Mineralocorticoid receptor | - (Weak antagonist) | + (Antagonist) | - | - |
Key: +++ = strong activity; ++ = moderate activity; + = weak activity; - = negligible activity
Medrogestone's ability to bind nuclear progesterone receptors triggers genomic effects similar to natural progesterone, including secretory transformation of estrogen-primed endometrium and inhibition of pituitary gonadotropin secretion [1] [3] [10]. At the molecular level, PR activation by medrogestone involves receptor dimerization, DNA binding to hormone response elements (HREs), and recruitment of co-regulators to modulate gene transcription [5] [10]. Unlike some synthetic progestins, medrogestone does not significantly activate membrane-associated progesterone receptors or non-genomic signaling pathways, contributing to its "progesterone-like" profile [6] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7